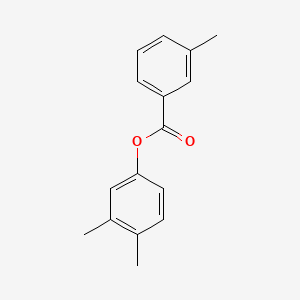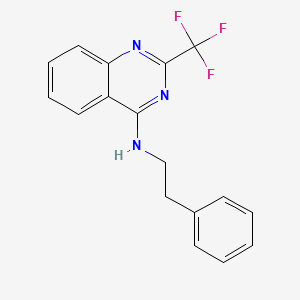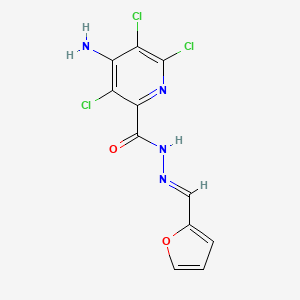
4-amino-3,5,6-trichloro-N'-(2-furylmethylene)-2-pyridinecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-3,5,6-trichloro-N'-(2-furylmethylene)-2-pyridinecarbohydrazide is a useful research compound. Its molecular formula is C11H7Cl3N4O2 and its molecular weight is 333.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.963459 g/mol and the complexity rating of the compound is 385. The solubility of this chemical has been described as 4.3 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Research has demonstrated the synthesis of novel compounds starting from isonicotinic acid hydrazide, which undergoes various chemical reactions to produce compounds with significant antimicrobial activities. For instance, the synthesis of some new 1,2,4-triazoles from isonicotinic acid hydrazide showed that these compounds exhibit good to moderate antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Hacer Bayrak et al., 2009).
Antibacterial and Anticancer Evaluation
Further studies on the synthesis of new compounds, such as 2-chloro-3-hetarylquinolines, have evaluated their antibacterial and anticancer properties. This research found specific compounds within this class exhibiting potent antibacterial activity against S. aureus and broad anticancer activity against various tumor cell lines, suggesting the therapeutic potential of these synthesized compounds (S. Bondock & Hanaa Gieman, 2015).
PKCtheta Inhibition
Another research application involves the development of compounds as protein kinase C theta (PKCtheta) inhibitors, which are crucial in mediating T-cell activation and function. Research on substituted heteroaryl 3-pyridinecarbonitriles revealed that analogs with specific substitutions could inhibit PKCtheta with high potency, indicating potential applications in immunological disorders (Joan Subrath et al., 2009).
Metal–Organic Coordination Polymers
The synthesis of metal–organic coordination polymers using amino acid derivatives showcases the versatility of related compounds in forming structures with potential applications in materials science. These polymers exhibit unique properties, such as homochirality and photoluminescent behaviors, which could be harnessed for various technological applications (Xiu-Li Yang et al., 2011).
Fluorescence Properties and Antimicrobial Activity
The synthesis of N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters and their fluorescence properties have also been explored. Some of these compounds show considerable antibacterial activity, indicating their potential use in developing fluorescent probes for biological applications (A. S. Girgis et al., 2004).
Propiedades
IUPAC Name |
4-amino-3,5,6-trichloro-N-[(E)-furan-2-ylmethylideneamino]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl3N4O2/c12-6-8(15)7(13)10(14)17-9(6)11(19)18-16-4-5-2-1-3-20-5/h1-4H,(H2,15,17)(H,18,19)/b16-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFKDTUZBHUEHH-AYSLTRBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=NNC(=O)C2=NC(=C(C(=C2Cl)N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=N/NC(=O)C2=NC(=C(C(=C2Cl)N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201976 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
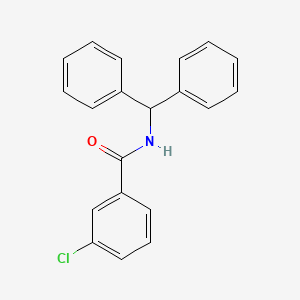
![2-[(3-bromobenzyl)thio]-N'-(4-methoxybenzylidene)acetohydrazide](/img/structure/B5574700.png)
![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5574718.png)
![3-[5-(3-phenylpropyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5574727.png)
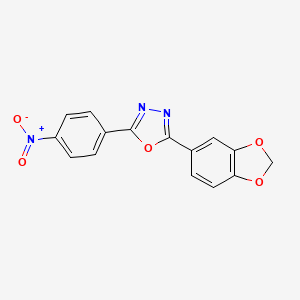

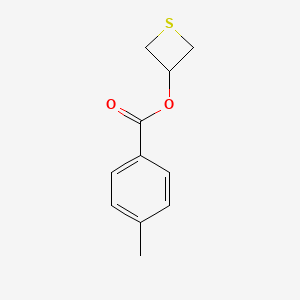
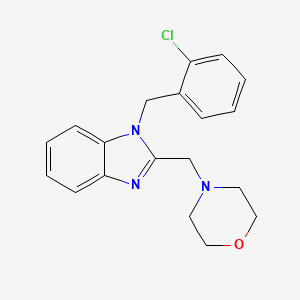
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5574783.png)
![2-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethyl)-1(2H)-phthalazinone](/img/structure/B5574795.png)
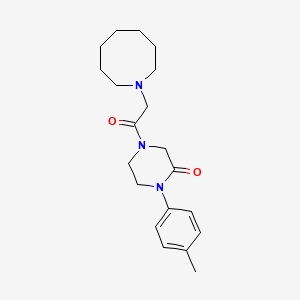
![N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5574809.png)
